N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide
Overview
Description
N'-(4-chloro-3-nitrobenzylidene)-2-(2-thienyl)acetohydrazide, commonly known as CTAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CTAT is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 347.8 g/mol.
Mechanism of Action
The mechanism of action of CTAT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and disrupting the normal functioning of cells. CTAT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CTAT can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
CTAT has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3, a protein that plays a key role in the apoptotic pathway. CTAT has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell division and inflammation, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTAT is its potent antitumor activity, which makes it a promising candidate for the development of new cancer drugs. Furthermore, CTAT has been shown to exhibit antibacterial and antifungal activity, which could make it useful in the development of new antimicrobial agents.
However, there are also several limitations to using CTAT in lab experiments. One of the main limitations is its toxicity, which can make it difficult to use in vivo. Furthermore, the mechanism of action of CTAT is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on CTAT. One area of research could focus on optimizing the synthesis method of CTAT to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of CTAT to better understand how it works and how it can be optimized for use in lab experiments.
Furthermore, future research could focus on developing new derivatives of CTAT that exhibit improved activity and reduced toxicity. Finally, research could focus on testing the efficacy of CTAT in vivo to determine its potential as a new cancer drug or antimicrobial agent.
Scientific Research Applications
CTAT has been extensively studied for its potential applications in various fields. One of its most promising applications is in the development of new drugs for the treatment of cancer. CTAT has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, CTAT has also been investigated for its potential as an antimicrobial agent. It has been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, CTAT has been found to be effective against several strains of fungi, including Candida albicans and Aspergillus niger.
properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-11-4-3-9(6-12(11)17(19)20)8-15-16-13(18)7-10-2-1-5-21-10/h1-6,8H,7H2,(H,16,18)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYFKSQLPXHLD-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417436 | |
Record name | AC1NT7GK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6068-61-7 | |
Record name | AC1NT7GK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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